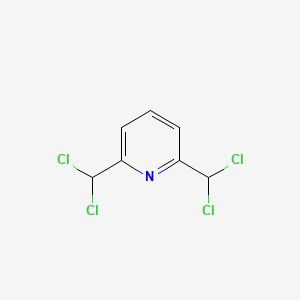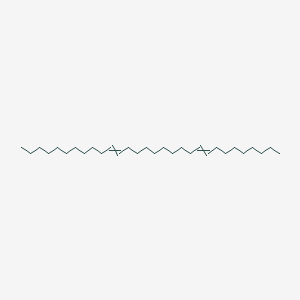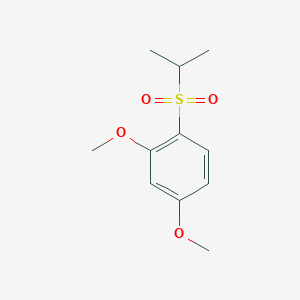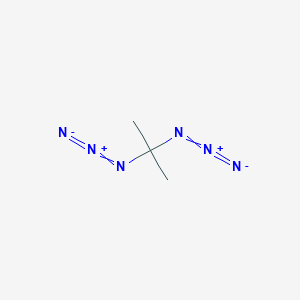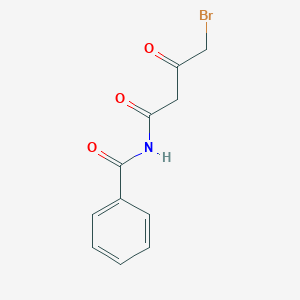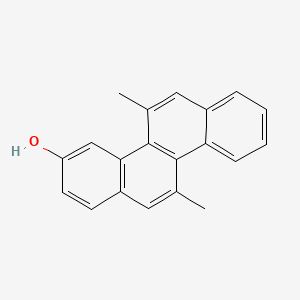
5,11-Dimethylchrysen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethylchrysen-3-ol: is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of two methyl groups at positions 5 and 11 and a hydroxyl group at position 3 on the chrysene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dimethylchrysen-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of chrysene derivatives followed by hydroxylation. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5,11-Dimethylchrysen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed
Major Products Formed: The major products formed from these reactions include various substituted chrysenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,11-Dimethylchrysen-3-ol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways .
Biology: It can be used as a model compound to investigate the metabolic pathways and toxicity of PAHs .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety as a pharmacological agent .
Industry: Industrially, the compound can be used in the production of advanced materials, including polymers and resins. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5,11-Dimethylchrysen-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at position 3 allows for hydrogen bonding and other interactions with biological molecules. The compound can modulate the activity of enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Chrysene: Lacks the methyl and hydroxyl groups, making it less reactive.
5,11-Dimethylchrysene: Similar structure but without the hydroxyl group, affecting its chemical reactivity and biological activity.
3-Hydroxychrysene: Contains a hydroxyl group but lacks the methyl groups, influencing its solubility and interaction with other molecules
Uniqueness: 5,11-Dimethylchrysen-3-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84249-62-7 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
5,11-dimethylchrysen-3-ol |
InChI |
InChI=1S/C20H16O/c1-12-10-15-7-8-16(21)11-18(15)20-13(2)9-14-5-3-4-6-17(14)19(12)20/h3-11,21H,1-2H3 |
InChI-Schlüssel |
KWSQHZOXKXWDNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


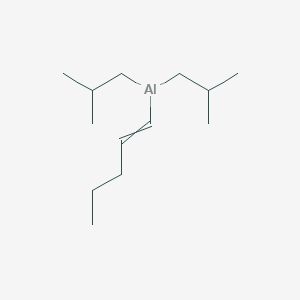
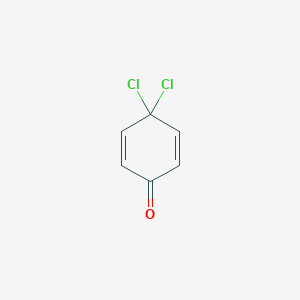


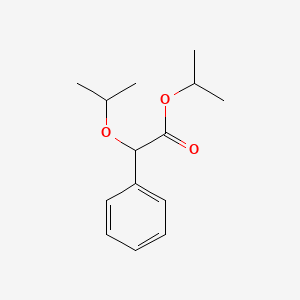
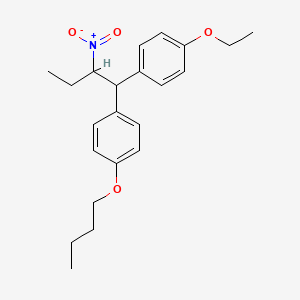

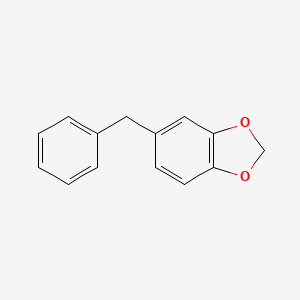
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
